molecular formula C4H10ClNO2S B1404344 3-(Methylsulfonyl)azetidine hydrochloride CAS No. 1400764-60-4

3-(Methylsulfonyl)azetidine hydrochloride

Cat. No. B1404344
M. Wt: 171.65 g/mol
InChI Key: VGUZBHCVRWHGTL-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1400764-60-4 . It has a molecular weight of 171.65 and its IUPAC name is 3-(methylsulfonyl)azetidine hydrochloride . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of azetidines, including 3-(Methylsulfonyl)azetidine hydrochloride, has seen significant advancements in recent years . Some of the key developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and the application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular formula of 3-(Methylsulfonyl)azetidine hydrochloride is C4H10ClNO2S . The InChI code for this compound is 1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-(Methylsulfonyl)azetidine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Process Development and Safety

3-(Bromoethynyl)azetidine, related to 3-(Methylsulfonyl)azetidine hydrochloride, demonstrates significant potential in chemical process development. A study highlights its role as a highly energetic building block in the production of active pharmaceutical ingredients (APIs). The research involved a four-step, scalable synthesis process and detailed safety studies of its hydrochloride salt to assess explosive properties and transport classification (Kohler et al., 2018).

Synthesis and Industrial Applications

3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, synthesized from 2-thiol-2-thiazoline, demonstrates merits like mild conditions, easy manipulation, high purity, and suitability for industrialization (Zhang Zhi-bao, 2011). Additionally, the synthesis of azetidine-3-phosphonic acid and azetidine-3-phosphonous acid through interactions with sodium phosphite or sodium O-ethyl-diethoxymethylphosphonite, followed by catalytic debenzhydrylation, offers insights into their properties and potential applications in various fields (Diel & Maier, 1991).

Medicinal Chemistry and Drug Design

Azetidine derivatives, closely related to 3-(Methylsulfonyl)azetidine hydrochloride, have significant implications in medicinal chemistry. A study on the reactivities of 3-methyl-4-arylthio-2-azetidinones and their N-chlorosulfonyl derivatives presents opportunities in developing novel therapeutic agents (Hirai, Matsuda, & Kishida, 1973). Moreover, the synthesis of 3-Aryl-3-Sulfanyl azetidines and their potential for incorporation in drug discovery programs further exemplifies the importance of azetidine derivatives in medicinal chemistry (Dubois et al., 2019).

Advanced Material Synthesis

The ring-opening polymerization of azetidine derivatives, such as 1-β-cyanoethylazetidine, for the production of powdery polymers, highlights their utility in advanced material synthesis (Hashimoto, Yamashita, & Hino, 1977). This application is crucial for developing new materials with specific properties.

Future Directions

Recent advances in the chemistry and reactivity of azetidines have opened up new possibilities for their use in various fields . The unique properties of azetidines make them a promising area for future research, particularly in the development of new synthetic methods and their application in drug discovery and polymer synthesis .

properties

IUPAC Name

3-methylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUZBHCVRWHGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)azetidine hydrochloride

CAS RN

1400764-60-4
Record name 3-methanesulfonylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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